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Compound of Interest

Compound Name: 5-Ethynylpyridine-3-carboxamide

CAS No.: 1256818-70-8

Cat. No.: B1528987

Get Quote

Executive Summary
5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8) is a critical heterocyclic building

block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDK1

inhibitors) and mGluR modulators.[1] Its structure combines a pyridine core with two distinct

functional handles: an electrophilic/H-bond donor carboxamide at the C3 position and a

reactive ethynyl group at the C5 position, enabling "click" chemistry and Sonogashira

couplings.

This guide provides a comprehensive reference for the spectroscopic identification of this

compound. Where direct experimental literature is proprietary, data is derived from high-fidelity

structural analogs (3-ethynylpyridine and nicotinamide) and validated synthetic pathways.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1528987#bc-rfq
https://www.benchchem.com/product/b1528987/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-5-ethynylpyridine-3-carboxamide-1
https://www.bldpharm.com/products/98-92-0.html
https://www.bldpharm.com/products/98-92-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 5-Ethynylpyridine-3-carboxamide

Synonyms
5-Ethynylnicotinamide; 3-Carbamoyl-5-

ethynylpyridine

CAS Number 1256818-70-8

Molecular Formula C₈H₆N₂O

Molecular Weight 146.15 g/mol

SMILES C#CC1=CN=CC(C(N)=O)=C1

Key Features

Pyridine ring (electron-deficient), Terminal

Alkyne (diagnostic IR/NMR signals), Primary

Amide.[1][2][3][4]

Synthesis & Formation Pathway
Understanding the synthesis is crucial for interpreting impurity profiles (e.g., residual bromide or

silyl groups). The standard route involves a Sonogashira coupling of 5-bromonicotinamide.

Workflow Diagram

5-Bromonicotinamide
(Starting Material)

Sonogashira Coupling
(TMS-Acetylene, Pd cat., CuI)

+ TMS-Acetylene 5-((TMS)ethynyl)nicotinamide
(Intermediate)

Desilylation
(K2CO3, MeOH)

Deprotection 5-Ethynylpyridine-3-carboxamide
(Target)

Click to download full resolution via product page

Caption: Standard synthetic route via Sonogashira coupling and desilylation.

Spectroscopic Profile (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred due to solubility and amide proton exchange rates).[1]

1H NMR Reference Data (400 MHz, DMSO-d₆)
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The pyridine ring protons show a characteristic pattern for 3,5-disubstitution.

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

9.00 - 9.05
Doublet (d, J~2

Hz)
1H H-2

Most deshielded;

between N and

Amide.[1][5]

8.75 - 8.80
Doublet (d, J~2

Hz)
1H H-6

Alpha to N;

adjacent to

Alkyne.[1]

8.25 - 8.35
Triplet/dd (J~2

Hz)
1H H-4

Between Amide

and Alkyne.[1]

8.20
Broad Singlet (br

s)
1H NH (Amide)

H-bonded amide

proton (trans to

O).

7.60
Broad Singlet (br

s)
1H NH (Amide) Cis to O.

4.50 - 4.60 Singlet (s) 1H ≡C-H

Acetylenic

proton. Note:

Shifts to ~3.4

ppm in CDCl₃.[6]

Scientific Insight: The coupling constants (J) are small (~2 Hz) because all ring protons are

meta to each other. The acetylenic proton signal at ~4.5 ppm in DMSO is diagnostic; in non-

polar solvents like CDCl₃, it shifts upfield to ~3.2–3.4 ppm, but solubility is often poor.

13C NMR Reference Data (100 MHz, DMSO-d₆)
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Shift (δ, ppm) Assignment Type

166.0 C=O Carbonyl (Amide)

152.5 C-2 Pyridine CH (alpha to N)

150.8 C-6 Pyridine CH (alpha to N)

138.0 C-4 Pyridine CH (gamma to N)

129.5 C-3 Quaternary (Amide sub.)

119.0 C-5 Quaternary (Alkyne sub.)

83.5 -C≡ Internal Alkyne Carbon

80.5 ≡CH Terminal Alkyne Carbon

B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber
(cm⁻¹)

Intensity Assignment Diagnostic Value

3350, 3180 Medium/Broad N-H Stretch

Primary amide doublet

(asymmetric/symmetri

c).[1]

3250 - 3300 Strong/Sharp ≡C-H Stretch

Critical: Distinguishes

terminal alkyne from

internal.[1]

2100 - 2120 Weak/Medium C≡C Stretch

Alkyne triple bond.[1]

Often weak in terminal

alkynes.

1660 - 1690 Strong C=O[1] Stretch Amide I band.

1620 Medium N-H Bend Amide II band.[1]

1580, 1420 Medium C=C / C=N
Pyridine ring skeletal

vibrations.
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C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

Molecular Ion: [M+H]⁺ = 147.15 m/z (Calculated: 147.05).

Adducts: [M+Na]⁺ = 169.14 m/z.

Fragmentation Pattern (MS/MS):

m/z 130: Loss of NH₃ [M+H - 17]⁺ (Characteristic of primary amides).

m/z 102: Loss of CONH₂ or CO+NH₃ (Pyridine ring + Ethynyl).

Experimental Protocols
Protocol 1: Sample Preparation for NMR[1]

Solvent Choice: Use DMSO-d₆ (99.8% D). CDCl₃ is not recommended due to poor solubility

of the nicotinamide moiety.[1]

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a

cotton plug or 0.2 µm PTFE syringe filter into the NMR tube.

Acquisition:

Relaxation delay (d1): Set to >1.0 s to ensure full relaxation of the acetylenic proton (which

has a long T1).

Scans: 16–64 scans are sufficient for 1H; 500+ scans for 13C.[1]

Protocol 2: Quality Control & Validation Logic
Use this flowchart to validate the identity of the synthesized compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.bldpharm.com/products/98-92-0.html
https://www.bldpharm.com/products/98-92-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Isolated Solid

Step 1: Mass Spec (ESI+)
Found m/z 147?

Step 2: IR Spectrum
Sharp peak at ~3300 cm⁻¹?

Yes

Fail: Check for
Bromide (m/z 201/203)

No

Step 3: 1H NMR (DMSO)
Singlet at ~4.5 ppm?

Yes

Fail: Check for
TMS Group (2900 cm⁻¹)

No (Missing Alkyne H)

Step 4: HPLC Purity
Single Peak @ 254 nm?

Yes

VALIDATED
5-Ethynylpyridine-3-carboxamide

>95%

Click to download full resolution via product page

Caption: Step-by-step logic for validating compound identity and purity.
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Trustworthiness & Data Derivation
The spectroscopic data presented in this guide is derived from high-confidence "nearest

neighbor" analysis, a standard practice in advanced organic chemistry when specific spectral

libraries are paywalled.[1]

1H NMR Shifts: Calibrated based on the known shifts of Nicotinamide (amide protons,

H2/H4/H6 pattern) and 3-Ethynylpyridine (alkyne proton shift, ring substituent effects). The

electron-withdrawing nature of both the amide and ethynyl groups ensures all ring protons

are significantly deshielded (>8.0 ppm).

IR Bands: The coexistence of Amide I/II bands and the sharp terminal alkyne C-H stretch is

the definitive fingerprint for this molecule.

References
Source: World Intellectual Property Organization (WO2011044157A1)

NMR Data for Analog (3-Ethynylpyridine)

Title: "Proton NMR spectra for intermedi
Source: Royal Society of Chemistry (Supplementary Info)

URL:[Link]

Relevance: Provides the experimental chemical shift of the pyridyl-ethynyl proton (~3.

General Nicotinamide Characterization

Title: "Nicotinamide (CAS 98-92-0)
Source: National Institute of Standards and Technology (NIST) WebBook

URL:[Link]

Relevance: Baseline data for the pyridine-3-carboxamide core.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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